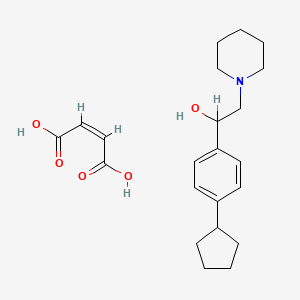![molecular formula C20H19NO2 B14403453 2-[4-(Diethylamino)phenyl]naphthalene-1,4-dione CAS No. 85808-65-7](/img/structure/B14403453.png)
2-[4-(Diethylamino)phenyl]naphthalene-1,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[4-(Diethylamino)phenyl]naphthalene-1,4-dione is an organic compound that belongs to the class of naphthoquinones. It is characterized by the presence of a naphthalene ring system substituted with a diethylamino group and a phenyl group. This compound is known for its vibrant color and is often used in various chemical and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(Diethylamino)phenyl]naphthalene-1,4-dione typically involves the reaction of 2-chloro-3-((4-(diethylamino)phenyl)amino)naphthalene-1,4-dione with appropriate reagents . The reaction conditions often include the use of solvents such as methanol and acetonitrile, and the process may be catalyzed by acids or bases depending on the desired reaction pathway .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as crystallization and recrystallization are employed to purify the final product .
Analyse Chemischer Reaktionen
Types of Reactions
2-[4-(Diethylamino)phenyl]naphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, especially at the benzylic and aromatic positions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are employed under various conditions
Major Products Formed
The major products formed from these reactions include various substituted naphthoquinones, hydroquinones, and other aromatic derivatives .
Wissenschaftliche Forschungsanwendungen
2-[4-(Diethylamino)phenyl]naphthalene-1,4-dione has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-[4-(Diethylamino)phenyl]naphthalene-1,4-dione involves its interaction with various molecular targets and pathways. It can act as an electron acceptor or donor, participating in redox reactions. The compound’s effects are mediated through its ability to form reactive oxygen species and interact with cellular components, leading to various biological outcomes .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Methylnaphthalene-1,4-diamine: Similar in structure but differs in the substitution pattern.
2-Chloro-3-((4-(diethylamino)phenyl)amino)naphthalene-1,4-dione: A precursor in the synthesis of the target compound.
Uniqueness
2-[4-(Diethylamino)phenyl]naphthalene-1,4-dione is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. Its ability to undergo a wide range of chemical reactions and its applications in various fields make it a valuable compound in scientific research and industry .
Eigenschaften
CAS-Nummer |
85808-65-7 |
|---|---|
Molekularformel |
C20H19NO2 |
Molekulargewicht |
305.4 g/mol |
IUPAC-Name |
2-[4-(diethylamino)phenyl]naphthalene-1,4-dione |
InChI |
InChI=1S/C20H19NO2/c1-3-21(4-2)15-11-9-14(10-12-15)18-13-19(22)16-7-5-6-8-17(16)20(18)23/h5-13H,3-4H2,1-2H3 |
InChI-Schlüssel |
HUJAEPRRLQCVNN-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C1=CC=C(C=C1)C2=CC(=O)C3=CC=CC=C3C2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-(3-{[5-(1H-Imidazol-1-yl)pentyl]oxy}phenyl)methanesulfonamide](/img/structure/B14403372.png)

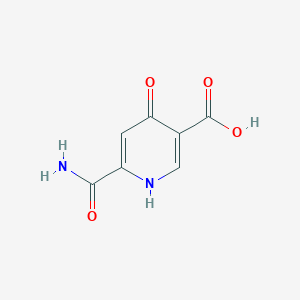
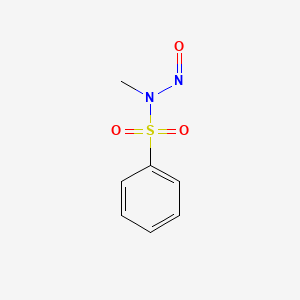
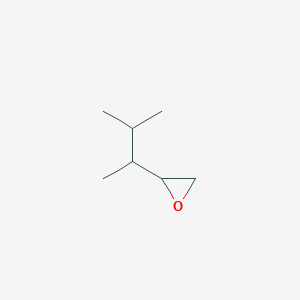
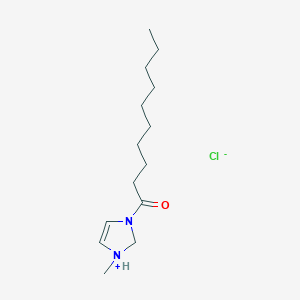
![3-[4-(2-Methylphenoxy)phenyl]-2-phenylquinazolin-4(3H)-one](/img/structure/B14403403.png)
![{[Chloro(chloromethyl)silanediyl]di(ethyne-2,1-diyl)}bis(trimethylsilane)](/img/structure/B14403404.png)

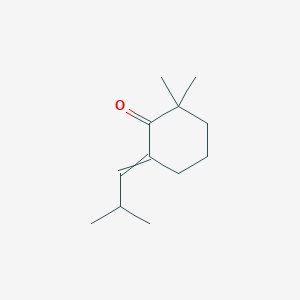
![1-[(Chloromethyl)sulfanyl]hexadecane](/img/structure/B14403418.png)
